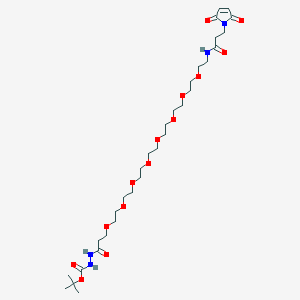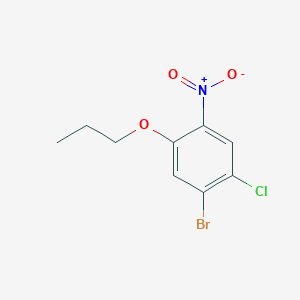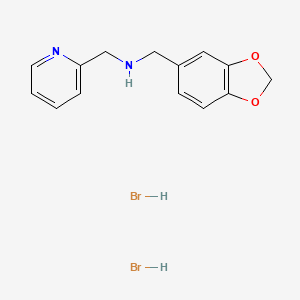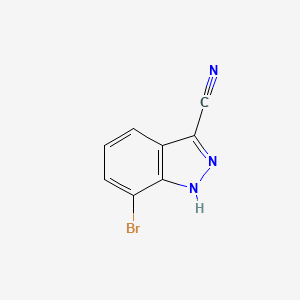
7-bromo-1H-indazole-3-carbonitrile
Descripción general
Descripción
“7-bromo-1H-indazole-3-carbonitrile” is a compound with the molecular formula C8H4BrN3 . It is a derivative of indazole, which is a heterocyclic compound. Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a bromine atom at the 7th position and a carbonitrile group at the 3rd position .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 222.04 g/mol . The compound has a predicted boiling point of 425.3±25.0 °C and a predicted density of 1.85±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Nitric Oxide Synthase Inhibition A study by Cottyn et al. (2008) explored the inhibitory effects of 7-substituted-indazoles, including 1H-indazole-7-carbonitrile, on nitric oxide synthases (NOS). 1H-indazole-7-carbonitrile demonstrated a preference for constitutive NOS over inducible NOS, and further substitution with a bromine atom enhanced its inhibitory effects. This compound was found to competitively inhibit NO formation versus both substrate and cofactor, suggesting its potential application in regulating nitric oxide production in various physiological and pathological processes (Cottyn et al., 2008).
Antimicrobial Activity Yakaiah et al. (2008) synthesized novel pyrimidine and annulated pyrimidine fused indazole derivatives, including structures related to 7-bromo-1H-indazole-3-carbonitrile, and evaluated their antimicrobial activity. These compounds exhibited significant activity against various species of Gram-positive and Gram-negative bacteria, as well as yeast and filamentous fungi. This highlights the compound's potential as a framework for developing new antimicrobial agents (Yakaiah et al., 2008).
α-Glucosidase Inhibition and Antioxidant Activity Mphahlele et al. (2020) explored the α-glucosidase inhibition and antioxidant activity of 7-carbo-substituted 5-bromo-3-methylindazoles, compounds structurally related to this compound. These compounds showed significant to moderate inhibitory effects against α-glucosidase activity and demonstrated antioxidant potential. This suggests potential applications in managing diabetes and oxidative stress-related conditions (Mphahlele et al., 2020).
Antibacterial, MRSA, and Antifungal Activities Thanh et al. (2019) synthesized 1H-1,2,3-triazole-tethered 4H-chromene-d-glucose conjugates from compounds including 2-amino-7-propargyloxy-4H-chromene-3-carbonitriles, related to the this compound structure. These conjugates exhibited in vitro activity against a variety of bacterial and fungal species, including clinical MRSA isolates, suggesting their potential in treating resistant bacterial infections and fungal diseases (Thanh et al., 2019).
High Explosive Applications In a different context, Snyder et al. (2017) discussed the synthesis and properties of a triazolotriazine carbonitrile, demonstrating its potential as an insensitive high explosive. While not directly related to this compound, this study illustrates the diverse applications of carbonitrile-containing compounds in areas beyond biomedical research (Snyder et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 7-bromo-1H-indazole-3-carbonitrile is nitric oxide synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule that plays a crucial role in various physiological and pathological processes. The compound inhibits the NADPH oxidase activity of nNOS .
Mode of Action
This compound interacts with its target, NOS, by inhibiting its activity . This inhibition prevents the production of nitric oxide, leading to changes in the cellular environment.
Análisis Bioquímico
Biochemical Properties
7-Bromo-1H-indazole-3-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as phosphoinositide 3-kinase (PI3K) and cyclooxygenase-2 (COX-2), which are involved in key cellular processes . The interaction with PI3K, for instance, inhibits the enzyme’s activity, leading to a reduction in cell proliferation and survival signals. Similarly, the inhibition of COX-2 by this compound results in decreased production of pro-inflammatory mediators, highlighting its potential as an anti-inflammatory agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting cell signaling pathways such as the PI3K/Akt pathway . This disruption leads to a decrease in cell survival and proliferation. Additionally, this compound influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis . In non-cancerous cells, it has been noted to affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to the active sites of target enzymes, such as PI3K and COX-2, thereby inhibiting their activity . This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and block substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions result in the observed biochemical and cellular effects of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies in vitro have demonstrated that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cell signaling pathways and gene expression . In vivo studies have also indicated that the compound can have lasting effects on cellular function, particularly in cancer models where it continues to inhibit tumor growth over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and reduce tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with metabolic enzymes. The compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and reduced energy production . Additionally, it can affect the levels of various metabolites, such as glucose and lactate, by modulating the activity of key metabolic enzymes . These interactions highlight the compound’s potential to influence cellular metabolism and energy homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within the cell . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability, which can affect its overall efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Studies have shown that the compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it interacts with target enzymes and proteins . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular distribution of this compound can significantly influence its biochemical and cellular effects, highlighting the importance of understanding its localization for optimizing its therapeutic potential.
Propiedades
IUPAC Name |
7-bromo-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-3-1-2-5-7(4-10)11-12-8(5)6/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFNEIKLRWSDNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


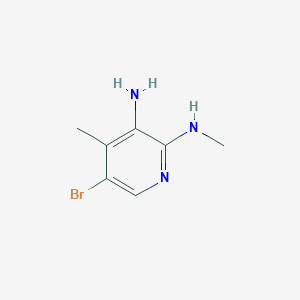
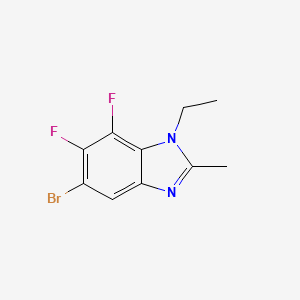
![3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1379786.png)
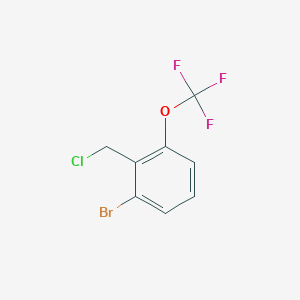
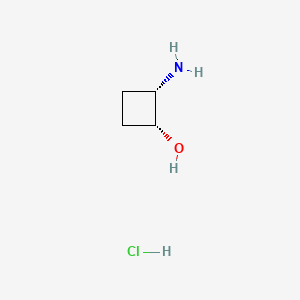
![{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride](/img/structure/B1379792.png)
![{[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1379793.png)
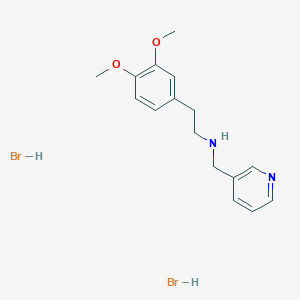
amine hydrobromide](/img/structure/B1379795.png)
![{1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1379798.png)
